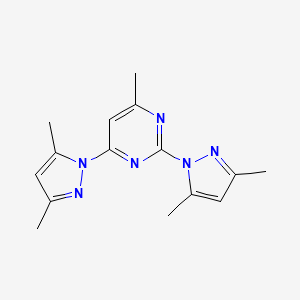![molecular formula C10H11N3O2S2 B5695019 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer cell proliferation, and microbial growth. This compound has also been shown to modulate certain signaling pathways that are implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and oxidative stress, which are implicated in many diseases. It has also been shown to inhibit cancer cell proliferation and induce apoptosis, which is a programmed cell death mechanism. Additionally, it has been shown to have anti-microbial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide in lab experiments is its diverse biological activities. This compound has shown promising results in various fields, which makes it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are many potential future directions for the research on N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide. Some of these directions include:
1. Investigating the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the molecular mechanism of action of this compound to better understand its biological activities.
3. Developing new derivatives of this compound with improved potency and selectivity.
4. Investigating the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
5. Studying the potential toxicity and safety of this compound in animal models and human trials.
In conclusion, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide is a promising chemical compound with diverse biological activities. Its potential applications in various fields make it an attractive tool for researchers. Further studies are needed to fully understand its mechanism of action, potential toxicity, and therapeutic potential.
Synthesis Methods
The synthesis of N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide involves the reaction of 2-methyl-3-furancarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting compound is then treated with ethyl iodide to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-16-10-13-12-9(17-10)11-8(14)7-4-5-15-6(7)2/h4-5H,3H2,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKFAYDYQRCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
![N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)
![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-benzylacetamide](/img/structure/B5694989.png)



![5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5695027.png)
